An In-depth Technical Guide to Azide-PEG8-alcohol in Biochemical Applications
An In-depth Technical Guide to Azide-PEG8-alcohol in Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Azide-PEG8-alcohol is a heterobifunctional linker widely utilized in biochemistry and drug development. Its unique structure, featuring a terminal azide (B81097) group, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, makes it a versatile tool for the covalent modification and conjugation of biomolecules. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Applications in Biochemistry
The primary utility of Azide-PEG8-alcohol stems from its role as a molecular bridge, connecting different molecules of interest with high specificity and efficiency. The key components of its structure dictate its function:
-
Azide Group (-N3): This functional group is a key component in "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[1][2] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with molecules containing alkyne, BCN, or DBCO functionalities.[1][2][3]
-
PEG8 Spacer: The eight-unit monodisperse polyethylene glycol chain is a hydrophilic spacer.[4] Incorporating this PEG linker into bioconjugates enhances the water solubility and stability of hydrophobic molecules.[4][5] In therapeutic applications, PEGylation is known to prolong the circulation half-life of drugs, reduce immunogenicity, and minimize non-specific binding.[5][6]
-
Alcohol (Hydroxyl Group, -OH): The terminal hydroxyl group provides an additional site for further chemical modification, allowing for the attachment of other functional groups or direct conjugation to surfaces.[1]
These features make Azide-PEG8-alcohol a valuable reagent in several key areas:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. PEG linkers, like Azide-PEG8-alcohol, are incorporated to improve the solubility and pharmacokinetic profile of the ADC.[2][7] They can enable a higher drug-to-antibody ratio (DAR) without causing aggregation of the hydrophobic drug molecules.[7]
-
PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[8][9] The linker connecting the target-binding ligand and the E3 ligase ligand is critical for the formation of a stable ternary complex. PEG linkers are frequently used to provide the necessary length and flexibility for this interaction.[8][9]
-
Bioconjugation and Surface Modification: Azide-PEG8-alcohol is used to link various biomolecules, including proteins, peptides, and nucleic acids, to other molecules or surfaces.[10][11] This is crucial for developing diagnostic assays, targeted imaging agents, and biocompatible materials.[11][12] For instance, it can be used to attach biomolecules to nanoparticles for targeted drug delivery.[11]
Quantitative Data Summary
The physicochemical properties of Azide-PEG8-alcohol and the impact of PEG linker length on the pharmacokinetic properties of bioconjugates are summarized below.
Table 1: Physicochemical Properties of Azide-PEG8-alcohol
| Property | Value | Reference(s) |
| CAS Number | 352439-36-2 | [7] |
| Molecular Formula | C16H33N3O8 | [7] |
| Molecular Weight | 395.45 g/mol | [7] |
| Purity | Typically ≥95% | [7] |
| Physical Form | Colorless oil | [7] |
| Solubility | Water, DMSO, DMF | [7] |
Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~4 |
| (Data adapted from a study on homogeneous DAR 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.[7]). |
Key Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating an azide-containing molecule (like Azide-PEG8-alcohol) to an alkyne-containing biomolecule.
Materials:
-
Azide-functionalized molecule (e.g., Azide-PEG8-alcohol)
-
Alkyne-functionalized biomolecule (e.g., protein, peptide)
-
Copper(II) Sulfate (CuSO4) solution (e.g., 20-100 mM in water)
-
Cu(I)-stabilizing ligand solution (e.g., THPTA, 100-200 mM in water)
-
Reducing agent solution (e.g., Sodium Ascorbate (B8700270), 100-300 mM in water, freshly prepared)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Methodology:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the appropriate solvents. It is recommended to prepare the sodium ascorbate solution fresh for each experiment.
-
Copper-Ligand Premix: In a microcentrifuge tube, mix the CuSO4 solution with the THPTA ligand solution at a molar ratio of 1:2 to 1:5.[13][14] Allow this mixture to incubate at room temperature for a few minutes to form the Cu(I)-ligand complex. This premix can often be stored frozen for several weeks.[15]
-
Reaction Mixture Setup: In a separate tube, combine the alkyne-functionalized biomolecule and the azide-functionalized molecule (e.g., Azide-PEG8-alcohol) in the reaction buffer. The molar ratio will depend on the specific application, but a molar excess of the smaller molecule (e.g., 4-50 equivalents of the azide linker) is common.[15]
-
Initiation of Click Reaction: Add the copper-ligand premix to the reaction mixture containing the alkyne and azide. Subsequently, add the freshly prepared sodium ascorbate solution to initiate the cycloaddition reaction.[13][14] The final concentrations of the catalyst components should be optimized but can be started at around 25 equivalents of the THPTA/CuSO4 complex and 40 equivalents of sodium ascorbate relative to the limiting reactant.[13]
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes.[13][15] The reaction should be protected from light.
-
Purification: Upon completion, purify the resulting conjugate to remove unreacted reagents, catalyst, and byproducts. Common purification methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.[13]
-
Analysis: Characterize the final conjugate to confirm successful ligation and determine purity using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Synthesis of an Antibody-Drug Conjugate (ADC) Workflow
This workflow outlines the steps to conjugate a cytotoxic drug to an antibody using a heterobifunctional linker system that could involve Azide-PEG8-alcohol as a component.
Materials:
-
Monoclonal antibody (mAb)
-
Linker 1 (e.g., with an NHS-ester to react with lysine (B10760008) residues on the mAb and an alkyne group)
-
Linker 2 (e.g., Azide-PEG8-alcohol, further functionalized at the hydroxyl end to attach to the drug)
-
Cytotoxic drug
-
Reagents for click chemistry (as described in Protocol 1)
-
Purification columns (e.g., SEC)
Methodology:
-
Antibody Modification: React the monoclonal antibody with an excess of a bifunctional linker containing an alkyne group and an amine-reactive group (e.g., NHS ester). This step introduces alkyne handles onto the antibody surface. Purify the alkyne-modified antibody to remove excess linker.
-
Drug-Linker Synthesis: Synthesize the drug-linker component. This involves first modifying the cytotoxic drug to contain a reactive handle, and then conjugating it to the Azide-PEG8-alcohol linker. The hydroxyl group on the Azide-PEG8-alcohol would be activated or replaced with a group that can react with the drug.
-
Click Conjugation: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the azide-functionalized drug-PEG linker to the alkyne-modified antibody, following the general protocol described above.
-
Purification and Characterization: Purify the final ADC using methods like size-exclusion chromatography to remove any unreacted drug-linker and other reagents.[7] Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as hydrophobic interaction chromatography (HIC), SEC-HPLC, and mass spectrometry.[7]
Visualizations of Key Processes
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Antibody-Drug Conjugate (ADC) Structure and Mechanism
Caption: Structure and mechanism of action for an Antibody-Drug Conjugate (ADC).
PROTAC Mechanism of Action
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azide-PEG-alcohol, MW 7,500 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Surface Modification of Nanoparticles and Nanovesicles via Click-Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. axispharm.com [axispharm.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. broadpharm.com [broadpharm.com]
